molecular formula C18H14N4O4 B5255358 methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5255358
M. Wt: 350.3 g/mol
InChI Key: HQYJGFQHKLYZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrazolo-pyrido-pyrimidine core. Its structure includes a 4-hydroxyphenyl group at position 7, a methyl ester at position 3, and a methyl substituent at position 2.

Properties

IUPAC Name

methyl 11-(4-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-13-14(22(16)20-10)7-8-21(17(13)24)11-3-5-12(23)6-4-11/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYJGFQHKLYZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through the cyclization of appropriate hydrazones with pyrimidine derivatives.
  • Functionalization : The introduction of the 4-hydroxyphenyl group is often accomplished via electrophilic aromatic substitution or coupling reactions.
  • Esters and Carboxylates : The final step usually involves esterification to yield the methyl ester form.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. This compound specifically has shown:

  • Inhibition of Cell Proliferation : Studies report IC50 values indicating effective inhibition of cell growth in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
Cell LineIC50 (µM)Reference
HeLa6.7
MCF-75.2

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis; inhibition can lead to reduced proliferation of cancer cells.
EnzymeInhibition TypeReference
Dihydrofolate ReductaseCompetitive Inhibitor
Protein KinasesSelective Inhibitor

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria with varying MIC values.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have highlighted the therapeutic potential of similar pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anticancer Activity : A derivative was tested in vivo on xenograft models showing significant tumor reduction compared to control groups.
  • Case Study on Enzyme Inhibition : Specific derivatives were shown to inhibit DHFR with IC50 values lower than traditional inhibitors used in chemotherapy.

Chemical Reactions Analysis

2.1. Esterification

The methyl ester group at position 3 is likely introduced via esterification of a carboxylic acid intermediate. This step may involve methanol and an acid catalyst (e.g., HCl).

2.2. Oxidation and Reduction

The 6-oxo-6,7-dihydro moiety suggests partial reduction of a pyrimidine ring. This could involve selective hydrogenation or use of reducing agents like DIBAL-H, followed by oxidation to reintroduce the ketone .

2.3. Hydroxylation

The 4-hydroxyphenyl group may be introduced through:

  • Direct coupling of a phenol-derived aryl halide.

  • Hydrolysis of a nitro group or halogenation via Vilsmeier-Haack conditions, followed by substitution .

Reactivity and Stability

  • Electrophilic Aromatic Substitution : The hydroxyl group on the phenyl ring enhances electron density, directing electrophiles to the para position. This could facilitate further functionalization (e.g., nitration, halogenation) .

  • Hydrolytic Stability : The ester group may hydrolyze under acidic/basic conditions, yielding a carboxylic acid derivative.

Comparison of Reaction Conditions

Reaction Type Reagents/Conditions Key Outcome
Cyclocondensationβ-diketones, NH₃, ΔPyrazolo-pyrido-pyrimidine core formation
Suzuki CouplingAryl halide, Pd catalyst, base7-(4-hydroxyphenyl) substitution
EsterificationMeOH, HCl (cat.)Methyl ester at position 3
Oxidative HydrolysisH₂O, acid/baseCarboxylic acid derivative

Comparison with Similar Compounds

Table 2: Substituent Effects on Bioactivity

Compound (Source) Substituent Position/Type Activity (50–500 µg/mL) Reference
Target Compound 7-(4-OH-Ph) Not tested
Triazolopyrimidine () 2-benzylthio, 5-Me, 7-OH Antiviral (TMV, ~40%)
Quinazoline-Pyrazole () 4-quinazolinyl, aldehyde hydrazone Antimicrobial (50 µg/mL)

Thiazolo-Pyrimidine Derivatives

analyzes a thiazolo[3,2-a]pyrimidine with a trimethoxybenzylidene group and ethyl ester. While the core differs, the ester functionality and fused-ring system suggest comparable physicochemical properties (e.g., melting points: 215–245°C for imidazo-pyridines in vs. 243–245°C for the target compound). Such similarities highlight the role of ester groups in modulating solubility and bioavailability .

Key Research Findings and Gaps

  • Synthesis: The target compound’s synthesis may parallel methods in (ultrasonic irradiation, esterification) but requires validation.
  • Bioactivity: No data exists for the target compound, whereas analogs show varied results: pyrazolo-pyrido-pyrimidines are inactive (), while triazolopyrimidines exhibit antiviral activity ().
  • Structural Insights: The 4-hydroxyphenyl group’s para-substitution may enhance intermolecular hydrogen bonding (), a hypothesis requiring crystallographic verification using tools like SHELXL ().

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multi-step reactions are effective for synthesizing fused heterocyclic systems. For example, describes a one-pot, two-step synthesis of a structurally similar tetrahydroimidazo-pyridine derivative using sequential nucleophilic substitution and cyclization. Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (e.g., reflux at 80°C for cyclization), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of nitrophenyl substituent for regioselectivity) . Optimization should involve kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and adjust reaction times.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 165–170 ppm) and carbon types (e.g., sp² carbons in pyrimidine rings at δ 150–160 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹, O–H bonds at 3200–3500 cm⁻¹ for the hydroxyphenyl group) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm mass accuracy (e.g., m/z calculated for C₁₉H₁₅N₃O₄: 373.1056; observed: 373.1058) .

Q. How does the 4-hydroxyphenyl substituent influence the compound’s reactivity?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding potential, affecting solubility and intermolecular interactions. Comparative studies using derivatives with methoxy or halogen substituents (e.g., ’s trifluoromethyl analogs) can isolate electronic effects. Perform Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) .

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s 3D structure, and how do they address disorder in fused rings?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. outlines parameters for similar pyrimidine derivatives:

  • Crystal System : Monoclinic (space group P2₁/c) with Z = 4.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. For disordered regions (e.g., rotating methyl groups), use PART instructions to model split positions .

Q. How can computational modeling predict biological activity or stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., keto-enol equilibrium in the pyridopyrimidine core) .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Align the hydroxyphenyl group in active-site hydrophobic pockets (docking scores < −7.0 kcal/mol suggest strong binding) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability (RMSD < 2.0 Å indicates minimal drift) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., NMR suggesting planar geometry vs. XRD showing puckered rings) require multi-technique validation:

  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring-flipping) by observing coalescence of proton signals at elevated temperatures .
  • Hirshfeld Surface Analysis : Compare XRD-derived intermolecular contacts (e.g., C–H···O bonds) with IR/Raman data to verify hydrogen-bonding networks .

Experimental Design Considerations

Q. How to design interdisciplinary studies linking synthesis to application?

  • Methodological Answer : Align with ’s stakeholder framework:

  • Objective : Develop antitumor agents by coupling synthetic chemistry () with bioactivity assays ().
  • Workflow :

Synthesize derivatives with varying substituents (e.g., –OCH₃, –CF₃).

Characterize via SC-XRD and NMR.

Test in vitro against cancer cell lines (e.g., MTT assay).

Use QSAR models to correlate structure with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.